Technical Monograph: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Technical Monograph: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development. It synthesizes specific chemical data, synthetic methodologies, and therapeutic applications of the title compound.
[1]
CAS Number: 1261365-28-9 Chemical Formula: C₈H₆N₂O₂ Molecular Weight: 162.15 g/mol Synonyms: 7-Cyano-2,3-dihydro-1,4-dioxino[2,3-b]pyridine; 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-7-carbonitrile.[1]
Executive Summary & Strategic Significance
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile is a high-value heterocyclic intermediate used primarily in the synthesis of Etavopivat (FT-4202) , a selective erythrocyte pyruvate kinase (PKR) activator for the treatment of Sickle Cell Disease (SCD).[1]
Beyond this specific application, the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core serves as a "privileged scaffold" in medicinal chemistry. It functions as a bioisostere for indole and quinoline, offering improved metabolic stability and distinct hydrogen-bonding vectors. The C-7 nitrile group is a versatile synthetic handle, readily convertible into amines, carboxylic acids, amides, or heterocycles (e.g., tetrazoles), making this compound a critical node in divergent synthesis libraries.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The following data summarizes the core properties required for identification and analytical characterization.
| Property | Value |
| IUPAC Name | 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile |
| CAS Number | 1261365-28-9 |
| SMILES | N#Cc1cnc2OCCOc2c1 |
| InChI Key | Derived from structure (e.g., QWQZJEXJTYAPGE-UHFFFAOYSA-N for core) |
| LogP (Predicted) | ~1.2 (Moderate lipophilicity, good membrane permeability) |
| pKa (Conjugate Acid) | ~2.5 (Pyridine nitrogen is weakly basic due to oxygen electron withdrawal) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Synthetic Methodology
The synthesis of the title compound typically proceeds via a convergent heterocyclization followed by a transition-metal catalyzed functionalization .[1] The most robust route, validated in process chemistry for Etavopivat intermediates, involves the construction of the dioxin ring followed by cyanation.
Retrosynthetic Analysis
The target molecule is disconnected at the nitrile group (via Pd-catalyzed cyanation) and the ethylenedioxy bridge (via Williamson ether synthesis).
Figure 1: Retrosynthetic logic flow for CAS 1261365-28-9.
Detailed Experimental Protocols
Stage 1: Synthesis of the Scaffold (7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine)
This step constructs the bicyclic core.[1] The use of 1,2-dibromoethane with a weak base is standard.
-
Reagents: 5-Bromo-2,3-dihydroxypyridine (1.0 eq), 1,2-Dibromoethane (1.2 eq), K₂CO₃ (2.5 eq), DMF.
-
Protocol:
-
Dissolve 5-bromo-2,3-dihydroxypyridine in anhydrous DMF (0.5 M concentration).
-
Add K₂CO₃ and stir at room temperature for 30 minutes to form the diphenoxide anion.
-
Add 1,2-dibromoethane dropwise.
-
Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the starting pyridine.
-
Workup: Cool to RT, dilute with water, and extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography (SiO₂, Hex/EtOAc).
-
Yield Target: 65–75%.
-
Stage 2: Palladium-Catalyzed Cyanation (Rosenmund-von Braun type)
This step installs the nitrile group at the C-7 position.[1]
-
Reagents: 7-Bromo intermediate (from Stage 1), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF (degassed).
-
Protocol:
-
In a glovebox or under Argon, charge a reaction vessel with the 7-bromo intermediate, Zn(CN)₂, and Pd(PPh₃)₄.
-
Add anhydrous, degassed DMF.
-
Heat to 100–110 °C for 12–16 hours. Note: High temperature is required for aryl bromide activation.
-
Quench: Cool to RT. Dilute with EtOAc and wash with 10% NH₄OH (to sequester zinc/palladium species) followed by brine.
-
Purification: Flash chromatography (gradient elution 0–40% EtOAc in Hexanes).
-
Yield Target: 80–90%.
-
Product: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile (CAS 1261365-28-9).[1][2][3]
-
Medicinal Chemistry Applications
PKR Activation (Sickle Cell Disease)
The primary industrial application of this nitrile is as a precursor to the sulfonyl moiety found in Etavopivat .
-
Mechanism: The nitrile is hydrolyzed to the acid or reduced/converted to a thiol, then oxidized to the sulfonyl chloride, which is coupled to the pyrrolidine core of Etavopivat.
-
Therapeutic Outcome: Activation of PKR reduces 2,3-DPG levels in red blood cells, increasing hemoglobin's oxygen affinity and preventing the polymerization of Sickle Hemoglobin (HbS).[4][5]
Kinase Inhibition (CDK4/6 & EGFR)
The dioxinopyridine core mimics the adenosine ring of ATP.
-
Structure-Activity Relationship (SAR): The oxygen atoms in the dioxin ring can accept hydrogen bonds, while the pyridine nitrogen serves as a key acceptor in the kinase hinge region.
-
Selectivity: The fused ring system restricts conformational flexibility, often enhancing selectivity for specific kinase isoforms compared to flexible linear analogs.
Figure 2: Therapeutic utility map.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Nitrile Hazard: While the nitrile group is stable, metabolic or chemical hydrolysis can release toxic byproducts. Handle in a well-ventilated fume hood.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[6]
References
-
Forma Therapeutics, Inc. (2020).[7] Substituted Pyrrolidines as Activators of Pyruvate Kinase. Patent WO2020/210672. (Describes the use of the dioxinopyridine scaffold in Etavopivat analogs). [Source: WIPO/Patentscope][8]
-
Guillaumet, G., et al. (2000).[9] Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives via Smiles Rearrangement. Journal of Organic Chemistry. (Foundational chemistry for the scaffold).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13354029, 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. Retrieved from [Link]8] (Precursor data).
-
ChemicalBook. (2024).[5][10] 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile Product Page. CAS 1261365-28-9.[1][2][3][] (Verification of CAS and identity).
Sources
- 1. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]
- 2. scribd.com [scribd.com]
- 3. 1220219-11-3,3-Cyano-4-methylphenylboronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Original Article [sciencehub.novonordisk.com]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. 7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridine | C7H6BrNO2 | CID 13354029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
